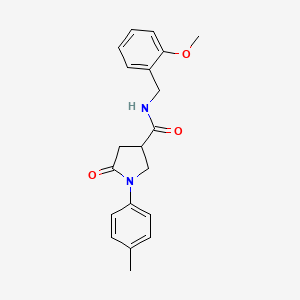
N-(2-methoxybenzyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxybenzyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as MMMP, is a compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MMMP is a synthetic compound that belongs to the class of pyrrolidinecarboxamide derivatives.
Wirkmechanismus
The exact mechanism of action of N-(2-methoxybenzyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood. However, it is believed to work by inhibiting various signaling pathways involved in inflammation, cancer cell growth, and glucose metabolism. N-(2-methoxybenzyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. It has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cancer cell growth and glucose metabolism.
Biochemical and Physiological Effects:
N-(2-methoxybenzyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. N-(2-methoxybenzyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to induce apoptosis in cancer cells and inhibit their growth. In addition, N-(2-methoxybenzyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to regulate blood glucose levels and improve insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methoxybenzyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. N-(2-methoxybenzyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is also stable and can be stored for a long time. However, there are some limitations to using N-(2-methoxybenzyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments. It is a relatively new compound, and its full potential has not yet been explored. In addition, the exact mechanism of action of N-(2-methoxybenzyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood, which makes it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for the study of N-(2-methoxybenzyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide. One potential direction is to explore its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is to study its effects on cancer stem cells, which are believed to be responsible for cancer recurrence and metastasis. N-(2-methoxybenzyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide could also be studied for its potential to regulate blood glucose levels and improve insulin sensitivity in diabetic patients. Finally, the development of new synthetic routes to N-(2-methoxybenzyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide could lead to the discovery of new derivatives with improved properties.
Synthesemethoden
N-(2-methoxybenzyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide can be synthesized using a multi-step process. The first step involves the reaction of 4-methylbenzaldehyde with 2-methoxybenzylamine to form the corresponding imine. The imine is then reduced using sodium borohydride to obtain the amine. The amine is further reacted with ethyl acetoacetate to form the pyrrolidine ring. The final step involves the introduction of the carboxamide group using a coupling reagent.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxybenzyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, anti-cancer, and anti-diabetic properties. N-(2-methoxybenzyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce the expression of inflammatory markers. It has also been shown to induce apoptosis in cancer cells and inhibit their growth. N-(2-methoxybenzyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been studied for its potential to regulate blood glucose levels and improve insulin sensitivity.
Eigenschaften
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-14-7-9-17(10-8-14)22-13-16(11-19(22)23)20(24)21-12-15-5-3-4-6-18(15)25-2/h3-10,16H,11-13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBIEWSYRIKYRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-bromophenyl)-4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5169499.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B5169505.png)

![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(phenylthio)acetamide](/img/structure/B5169525.png)
![N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5169533.png)
![2-butyn-1-yl{[1-(2-fluorobenzyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}(2-furylmethyl)amine](/img/structure/B5169539.png)
![17-(2,5-dimethylphenyl)-1-(hydroxymethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5169543.png)
![diethyl [5-(4-chlorophenoxy)pentyl]malonate](/img/structure/B5169546.png)
![3-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}-3-methyl-8-[(3-methylbutoxy)methyl]-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B5169549.png)


![2-[1-(4-methoxyphenyl)-4-methyl-3-oxopentyl]-1H-indene-1,3(2H)-dione](/img/structure/B5169565.png)
![N-[2-(4-chlorophenyl)-1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)vinyl]benzamide](/img/structure/B5169584.png)
![N-[1-(1-adamantyl)-2-(2,2-dimethylhydrazino)-2-oxoethyl]benzamide hydrochloride](/img/structure/B5169589.png)